2-氮杂环丁烷羧酸,3-乙基-1-甲基,(2S)-

描述

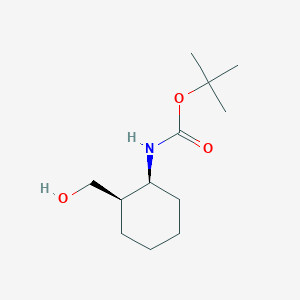

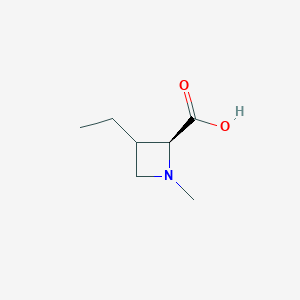

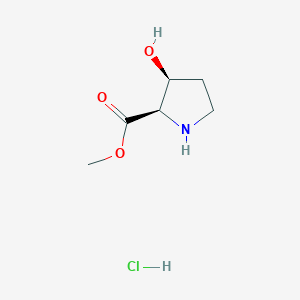

The compound "2-Azetidinecarboxylic acid,3-ethyl-1-methyl, (2S)-" is a derivative of azetidinecarboxylic acid, which is a four-membered ring beta-lactam with an amino acid side chain. This structure is of particular interest due to its similarity to proline and its potential biological activity, as well as its applications in the synthesis of peptides and as building blocks for foldamers .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. A method for synthesizing azetidine-2-carboxylic acid derivatives starts with commercially available aspartic acid, which conserves chirality throughout the process. The use of a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group facilitates the key step of activating the amine function . Another approach involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield novel azetidine analogs . Additionally, the synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates has been developed, which can be further transformed into various functionalized azaheterocycles .

Molecular Structure Analysis

Azetidinecarboxylic acids are characterized by their small ring size, which imposes conformational constraints on the molecule. This constraint can influence the molecule's biological activity and its ability to mimic the structure of natural amino acids like proline. The stereochemistry of these compounds is crucial, as it can affect their interaction with biological targets .

Chemical Reactions Analysis

The azetidine ring can undergo various chemical reactions, including nucleophilic substitution with different nucleophiles such as carbon, sulfur, oxygen, and nitrogen. This allows for the introduction of various functional groups, which can be used to modulate the physical and chemical properties of the molecule for specific applications . Additionally, the presence of a bromo-substituted carbon center in some azetidine derivatives provides a useful moiety for further functionalization .

Physical and Chemical Properties Analysis

Azetidinecarboxylic acid derivatives exhibit unique physical and chemical properties due to their strained ring system and the presence of functional groups. These properties include chirality, which is important for biological activity, and the ability to form hydrogen bonds due to the presence of amino and carboxyl groups. The bromo-substituted derivatives offer additional reactivity that can be exploited in synthetic chemistry . The synthesis of beta-lactam antibiotics from azetidine derivatives demonstrates the potential of these compounds to act as heteroatom-activated intermediates with significant antimicrobial activity, particularly against Gram-negative bacteria .

科学研究应用

1. 手性双环氮杂环丁烷衍生物的合成(2S)-N-苯甲酰基-2-氮杂环丁烷羧酸已用于合成手性双环氮杂环丁烷衍生物,这些衍生物在有机化学领域很重要,可能在药物中具有应用。该过程涉及内酰胺化、羟醛反应和还原步骤,并且已使用 X 射线晶体学确定了所得立体异构体的结构(Barrett等人,2002)。

2. 氨基酸-氮杂环丁烷嵌合体的开发对映纯 3-取代氮杂环丁烷-2-羧酸已作为氨基酸-氮杂环丁烷嵌合体合成。这些嵌合体可作为研究构象对肽活性的影响的工具,这对于理解蛋白质功能和设计药物至关重要(Sajjadi & Lubell,2008)。

3. 氮杂环丁烷羧酸衍生物的肽化学与氮杂环丁烷羧酸密切相关的氮杂环丁烷羧酸的化学性质已被广泛研究。当这些衍生物被纳入肽链时,它们表现出稳定性和反应性,为肽化学提供了有价值的见解和工具(Okawa、Nakajima和Tanaka,1984)。

4. 氮杂环丁烷类似物的合成及其应用氮杂环丁烷-2-羧酸已用于合成 dl-脯氨酸的新异构类似物,这些类似物用于合成高分子量多肽。这些化合物在聚合物化学和药物开发领域具有重要意义(Soriano、Podraza和Cromwell,1980)。

5. 催化对映选择性合成源自氮杂环丁烷羧酸的光学活性 β-氨基醇已被用作催化剂,用于对映选择性地将二乙基锌添加到各种醛中。这种合成方法对于生产手性仲醇至关重要,手性仲醇是药物合成中的关键中间体(Behnen、Mehler和Martens,1993)。

6. 对植物中离子转运的影响对氮杂环丁烷 2-羧酸 (AZ) 的研究表明了其对植物中离子吸收和释放的影响。这项研究为蛋白质合成和离子转运之间的关系提供了宝贵的见解,这对于理解植物生理学和改善农业实践至关重要(Pitman、Wildes、Schaefer和Wellfare,1977)。

安全和危害

作用机制

Target of Action

It is known that azetidine-2-carboxylic acid, a related compound, can act as an analog of proline and can be incorporated into proteins in place of proline .

Mode of Action

If it behaves similarly to azetidine-2-carboxylic acid, it may interact with its targets by being incorporated into proteins in place of proline . This could potentially alter the structure and function of these proteins.

Biochemical Pathways

Given its potential to be incorporated into proteins in place of proline, it could affect a wide range of biochemical pathways that involve these proteins .

Result of Action

If it behaves similarly to azetidine-2-carboxylic acid, its incorporation into proteins in place of proline could potentially alter the structure and function of these proteins, leading to a wide range of effects .

属性

IUPAC Name |

(2S)-3-ethyl-1-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-4-8(2)6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYAAEWDHLFROB-GDVGLLTNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CN([C@@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217900 | |

| Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860067-55-5 | |

| Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860067-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic acid, 3-ethyl-1-methyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)